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molecular formula C7H9NO2 B8357101 3-(Cyanomethyl)cyclobutane-1-carboxylic acid

3-(Cyanomethyl)cyclobutane-1-carboxylic acid

Cat. No. B8357101
M. Wt: 139.15 g/mol
InChI Key: RFNVOXGWCMJYQA-UHFFFAOYSA-N
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Patent
US06054448

Procedure details

An aqueous solution of sodium hydroxide (1M, 295 ml) was added dropwise over a period of 30 minutes to a stirred solution of methyl 3-cyanomethylcyclobutane carboxylate (21.0 g, 0.20 mol) in methanol (300 ml). After 3 hours, the reaction mixture was washed with hexane (2×75 ml) and the aqueous phase acidified with aqueous hydrochloric acid (2M, 150 ml) to pH5. The aqueous was extracted with ethyl acetate (2×100 ml) and the combined extracts dried, filtered and evaporated to a yellow oil (21 g). The crude product was purified by chromatography on flash silica eluting with diethyl ether to give the title compound as an oil.
Quantity
295 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([CH2:5][CH:6]1[CH2:9][CH:8]([C:10]([O:12]C)=[O:11])[CH2:7]1)#[N:4]>CO>[C:3]([CH2:5][CH:6]1[CH2:9][CH:8]([C:10]([OH:12])=[O:11])[CH2:7]1)#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
295 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
21 g
Type
reactant
Smiles
C(#N)CC1CC(C1)C(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed with hexane (2×75 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with ethyl acetate (2×100 ml)
CUSTOM
Type
CUSTOM
Details
the combined extracts dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil (21 g)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on flash silica eluting with diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)CC1CC(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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